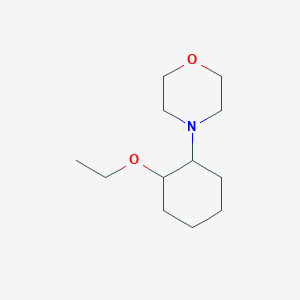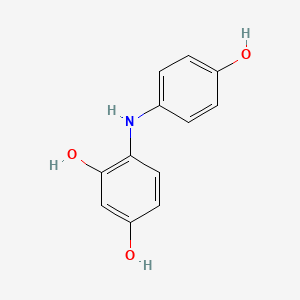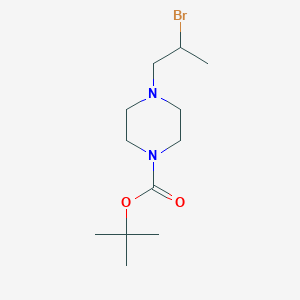
D-Fructose 2,6-diphosphate sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Fructose 2,6-diphosphate sodium salt: is a vital compound in biomedicine, primarily known for its role as a metabolic regulator. It plays a crucial role in the regulation of glycolysis and gluconeogenesis, making it significant in the study of metabolic pathways and energy production in cells.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose 2,6-diphosphate sodium salt typically involves the phosphorylation of fructose-6-phosphate. This process can be catalyzed by specific enzymes such as phosphofructokinase-2. The reaction conditions often require a controlled pH and temperature to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions, where the enzyme phosphofructokinase-2 is used to catalyze the phosphorylation of fructose-6-phosphate. The process is optimized for high yield and purity, often involving purification steps such as chromatography to remove impurities .
化学反応の分析
Types of Reactions: D-Fructose 2,6-diphosphate sodium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in isomerization reactions where it is converted to other sugar phosphates .
Common Reagents and Conditions:
Phosphorylation: Enzymes like phosphofructokinase-2 are commonly used.
Dephosphorylation: Enzymes such as fructose-2,6-bisphosphatase are involved.
Isomerization: Specific isomerases catalyze the conversion to other sugar phosphates.
Major Products Formed: The major products formed from these reactions include fructose-6-phosphate and other sugar phosphates, which are intermediates in glycolysis and gluconeogenesis .
科学的研究の応用
D-Fructose 2,6-diphosphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used to study enzyme mechanisms and metabolic pathways.
Biology: Plays a crucial role in understanding cellular metabolism and energy production.
Medicine: Investigated for its potential in treating metabolic disorders such as diabetes and cancer.
Industry: Utilized in the development of drugs targeting metabolic pathways.
作用機序
D-Fructose 2,6-diphosphate sodium salt exerts its effects by regulating key enzymes in glycolysis and gluconeogenesis. It activates phosphofructokinase-1, enhancing glycolysis, and inhibits fructose-1,6-bisphosphatase, reducing gluconeogenesis. This dual action helps maintain glucose homeostasis in cells .
類似化合物との比較
D-Fructose 1,6-bisphosphate: Another sugar phosphate involved in glycolysis.
D-Glucose 6-phosphate: A key intermediate in glycolysis and gluconeogenesis.
D-Fructose 6-phosphate: A precursor in the synthesis of D-Fructose 2,6-diphosphate sodium salt.
Uniqueness: this compound is unique due to its specific regulatory role in both glycolysis and gluconeogenesis, making it a critical compound for maintaining metabolic balance .
特性
分子式 |
C6H13NaO12P2 |
|---|---|
分子量 |
362.10 g/mol |
IUPAC名 |
sodium;[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.Na/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1/t3-,4-,5+,6+;/m1./s1 |
InChIキー |
JHTXKGQRDPTTPG-QAYODLCCSA-M |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)[O-].[Na+] |
正規SMILES |
C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


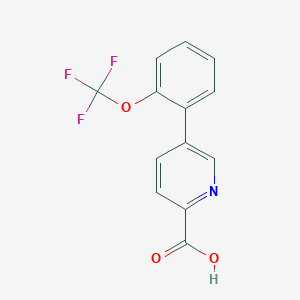


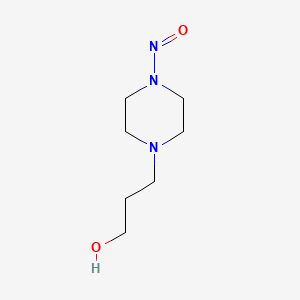
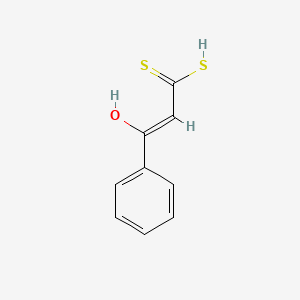

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
